molecular formula C12H18F6N2O5 B2482129 1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt CAS No. 2229276-30-4

1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt

Cat. No.: B2482129
CAS No.: 2229276-30-4
M. Wt: 384.275
InChI Key: KSIJBTGFIGJHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-yl)azetidin-3-ol bis-2,2,2-trifluoroacetic acid salt is a useful research compound. Its molecular formula is C12H18F6N2O5 and its molecular weight is 384.275. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

  • Formation of 2,3-Dihydro-4(1H)-quinolones : 1-Arylazetidin-2-ones, including derivatives with 4-piperidin-2yl, are transformed into 2,3-dihydro-4(1H)-quinolones under acidic conditions, demonstrating the utility of these compounds in chemical synthesis (Kano, Ebata, & Shibuya, 1980).

  • Synthesis of Heterocyclic Azetidines : Studies on 3-((hetera)cyclobutyl)azetidines highlight the potential of these structures as building blocks in drug discovery. They demonstrate increased size and flexibility compared to traditional heterocycles, indicating potential for lead optimization in pharmaceuticals (Feskov et al., 2019).

  • Applications in Ligand Synthesis : The development of compounds like tripod and crucifix-shaped bis-, tris-, and tetrakis(piperidine-4-ol)s through aza-Cope/aza-Prins cyclization of homoallylamines underscores the role of these compounds in creating complex molecular structures, useful as ligands in reactions like Suzuki–Miyaura cross-coupling (Nallasivam & Fernandes, 2015).

  • Pharmaceutical Building Blocks : Research into 1-substituted piperidines, including derivatives of piperidin-1-yl, reflects their importance as pharmaceutical building blocks, given their pharmacological properties and diverse applications (Vardanyan, 2018).

Biomedical and Pharmacological Research

  • Antimycobacterial Activity : Spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition, exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis. This demonstrates the potential of these compounds in developing new antimycobacterial drugs (Kumar et al., 2008).

  • Synthesis of Bioactive Compounds : The creation of novel 2-azetidinones with antimicrobial activity highlights the role of such compounds in the development of new antibacterial and antifungal agents. This area of research is vital for addressing the growing concern of antibiotic resistance (Ayyash & Habeeb, 2019).

  • Ligand Synthesis for Nicotinic Receptors : Synthesis of compounds like 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which may act as novel ligands for nicotinic receptors, indicates the potential of such molecules in neuroscience research and therapeutic applications (Karimi & Långström, 2002).

  • Anti-tubercular Activities : The study of mefloquine derivatives with structures incorporating piperidinyl groups, which show significant anti-tubercular activities, further underscores the importance of these compounds in medicinal chemistry (Wardell et al., 2011).

Properties

IUPAC Name

1-piperidin-4-ylazetidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2C2HF3O2/c11-8-5-10(6-8)7-1-3-9-4-2-7;2*3-2(4,5)1(6)7/h7-9,11H,1-6H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIJBTGFIGJHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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